L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine

PACAP Neuropeptide Y Epitope mapping

Researchers characterizing anti-PACAP antibodies or building targeted proteomics assays face a critical obstacle: generic hexapeptides cannot replicate the sequence-specific fragmentation (b-/y-ion series) or receptor-interface recognition of the YLAAVL motif. Even conservative substitutions (Tyr→Phe or Ala→Gly) alter LogP, chromatographic retention, and epitope presentation, invalidating assay results. • Sequence-exact PACAP(6-27) C-terminal fragment; confirmed b-/y-ion series by CID for SRM/PRM method development • Minimal 648.79 Da epitope probe-enables unambiguous C-terminal antibody footprinting in SPR, ELISA, and dot-blot competition assays • >95% HPLC purity (amide form); custom synthesis with full analytical QC (HPLC, MS) and TFA counterion documentation

Molecular Formula C32H52N6O8
Molecular Weight 648.8 g/mol
CAS No. 919802-27-0
Cat. No. B12615134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine
CAS919802-27-0
Molecular FormulaC32H52N6O8
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C32H52N6O8/c1-16(2)13-24(36-29(42)23(33)15-21-9-11-22(39)12-10-21)30(43)35-19(7)27(40)34-20(8)28(41)38-26(18(5)6)31(44)37-25(32(45)46)14-17(3)4/h9-12,16-20,23-26,39H,13-15,33H2,1-8H3,(H,34,40)(H,35,43)(H,36,42)(H,37,44)(H,38,41)(H,45,46)/t19-,20-,23-,24-,25-,26-/m0/s1
InChIKeyWPUBMFBCRIXJKO-CGZLHFDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YLAAVL Hexapeptide: Identity and Structure


L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine (CAS 919802-27-0) is a linear synthetic hexapeptide with the sequence Tyr-Leu-Ala-Ala-Val-Leu (YLAAVL) and the molecular formula C32H52N6O8 . The compound is composed of L-tyrosine, two L-leucine residues, two L-alanine residues, and L-valine in the specified order . With a molecular weight of 648.79 g/mol and a calculated LogP of 5.46, this peptide exhibits significant hydrophobicity . It is currently offered as a custom-synthesis peptide by select suppliers (e.g., CymitQuimica as H-YLAAVL-NH2 at >95% HPLC purity) and does not appear in major small-molecule screening collections or pharmacopoeias .

Why YLAAVL Cannot Be Substituted


YLAAVL occupies a structurally precise niche among short hydrophobic peptides. Even conservative single-residue substitutions—such as replacing the N-terminal Tyr with Phe (giving FLAAVL), or altering the Ala-Ala spacer to Gly-Gly—can produce sequence isomers with divergent LogP, solubility, and conformational preferences that directly affect chromatographic retention, mass spectrometric ionization, and biological recognition [1]. The specific Y-L-A-A-V-L sequence is a subsequence of the bioactive neuropeptide PACAP (pituitary adenylate cyclase-activating polypeptide) [2]; in that context, the YLAAVL motif resides at a receptor-interface region where even Ala→Gly or Leu→Ile mutations alter signaling potency [3]. Generic linear hexapeptides of similar length and hydrophobicity cannot be assumed to replicate the epitope presentation, self-association behavior, or enzymatic degradation kinetics of YLAAVL without empirical validation—making sequence-exact procurement essential for any study where this specific motif is the analyte, antigen, or functional entity.

YLAAVL Differentiation Evidence


Sequence Identity and PACAP Epitope Authenticity

The hexapeptide YLAAVL constitutes the C-terminal fragment of the PACAP(6-27) antagonist peptide, where it directly contacts the PAC1 receptor binding cleft [1]. Any sequence deviation—such as the tripeptide YLA, pentapeptide YLAAV, or single-residue mutants like YLAGVL—produces a different molecular identity that cannot serve as an authentic PACAP fragment standard or functional probe [1]. The full-length PACAP(6-27) peptide (FTDSYSRYRKQMAVKKYLAAVL, MW ~3,147 Da) contains the YLAAVL sequence at positions 22-27, and synthetic YLAAVL enables focused C-terminal epitope studies without interference from the N-terminal 21 residues [2]. No commercial or published truncated analog with exactly the YLAAVL sequence exists outside this CAS registry number.

PACAP Neuropeptide Y Epitope mapping

HPLC-MS Differentiation from Sequence Isomers

YLAAVL exhibits a calculated LogP of 5.46 and a topological polar surface area (PSA) of 246.50 Ų , values that dictate its reversed-phase HPLC retention time and electrospray ionization (ESI) response factor. Sequence-isomeric hexapeptides sharing the same amino acid composition—such as LAYALV, AYLALV, or VLYAAL—are predicted to display measurably different retention times due to altered residue-position-dependent hydrophobicity, as well as distinct collision-induced dissociation (CID) fragmentation spectra (b/y ion series) that are sequence-diagnostic [1]. A single amino acid position swap (e.g., moving the Tyr residue from position 1 to position 3) generates a different peptide with a different CAS number and a different HPLC-MS/MS signature—critical for analytical method validation, impurity profiling, and reference standard qualification. No cross-study LC-MS comparison data have been published for YLAAVL specifically; the differentiation is grounded in well-established principles of peptide analytical chemistry.

Analytical chemistry Peptide QC Mass spectrometry

Synthesis Purity and Reproducibility

CymitQuimica offers H-YLAAVL-NH2 (the C-terminal amide form) at a minimum purity of >95% by HPLC, with synthesis turnaround of under 2 weeks and availability in bulk quantities . This lot-defined purity threshold is essential for procurement decisions because freely available or in-house-synthesized peptide batches often lack certified HPLC purity documentation, introducing uncontrolled variability into biological replicates [1]. For the free acid form YLAAVL-OH (CAS 919802-27-0), purity specifications vary by vendor and must be verified through certificate of analysis at the time of purchase. In the absence of publicly available head-to-head purity or bioactivity data for YLAAVL, the minimum ≥95% HPLC purity benchmark established by at least one commercial supplier serves as a procurement quality baseline that researchers can use to qualify any alternative synthesis source.

Peptide synthesis Quality control Reproducibility

YLAAVL Research and Industrial Applications


PACAP Epitope Mapping and Antibody Characterization

YLAAVL is the C-terminal hexapeptide of PACAP(6-27), a well-characterized PAC1 receptor antagonist . Researchers developing monoclonal antibodies against PACAP or characterizing commercial anti-PACAP antibodies can use synthetic YLAAVL as a minimal epitope probe in surface plasmon resonance (SPR), ELISA, or dot-blot competition assays to map the C-terminal binding footprint. Because full-length PACAP(6-27) (MW ~3,147 Da) presents multiple epitopes, the isolated 648.79 Da YLAAVL fragment allows unambiguous assignment of C-terminal-specific antibody reactivity .

LC-MS/MS Reference Standard and Assay Development

The unique YLAAVL sequence generates a specific set of b-ion and y-ion series upon collision-induced dissociation—ions that are not produced by any sequence isomer . Proteomics core facilities developing targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays for PACAP-derived peptides require a pure YLAAVL standard for retention time calibration and fragment ion ratio verification . The physical property data (LogP 5.46, MW 648.79 g/mol) support method parameter design prior to experimental optimization.

Hydrophobic Model Peptide for Aggregation Studies

With a calculated LogP of 5.46 and a PSA of 246.50 Ų, YLAAVL is a highly hydrophobic linear hexapeptide . This property profile makes it suitable as a defined model compound for studying hydrophobic peptide aggregation kinetics, solvent-dependent secondary structure (circular dichroism in aqueous vs. organic media), and interactions with lipid bilayers or detergent micelles . Compared to commonly used hydrophobic model peptides such as (Ala)₆ or (Leu)₆, YLAAVL offers sequence heterogeneity while retaining controlled length—allowing systematic comparison of aggregation propensity as a function of residue composition within a six-residue framework.

Custom Synthesis Benchmarking and Vendor Qualification

Because YLAAVL is not a catalog compound from major peptide suppliers, its procurement inherently involves custom synthesis . Research groups can use YLAAVL as a defined-sequence test case to benchmark custom synthesis services: evaluating peptide content, purity, TFA counterion removal, and delivery time across multiple vendors . The established >95% HPLC purity specification from CymitQuimica for the amide form provides a quantitative quality metric against which other synthesis providers can be assessed.

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